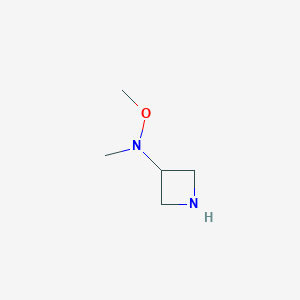

N-methoxy-N-methylazetidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylazetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-7(8-2)5-3-6-4-5/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXVCRCOQCXBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methoxy N Methylazetidin 3 Amine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The inherent ring strain of azetidines necessitates specific synthetic approaches for their construction. rsc.orgrsc.orgmagtech.com.cn These methods can be broadly categorized into intramolecular cyclization, intermolecular cycloaddition, and ring expansion/contraction strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring, typically involving the formation of a carbon-nitrogen bond.

One of the most direct methods for azetidine synthesis is the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate. This 4-exo-tet cyclization involves a nitrogen nucleophile attacking an electrophilic carbon center, displacing a leaving group to form the four-membered ring. nih.gov The efficiency of this reaction is influenced by the nature of the leaving group and the substituents on the carbon backbone.

A notable example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields azetidines in high yields. nih.govfrontiersin.org This method demonstrates the use of a Lewis acid to facilitate the ring-opening of an epoxide by an internal amine nucleophile, leading to the formation of the azetidine ring. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Reference |

| La(OTf)₃ | cis-3,4-epoxy amine | Azetidine derivative | High | nih.govfrontiersin.org |

In a similar vein, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This process involves the reductive elimination at an alkyl–Pd(IV) intermediate, promoted by an oxidant, to form the azetidine ring. rsc.org

Ring contraction of larger heterocyclic systems provides an alternative route to the azetidine skeleton. A simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed to produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org This reaction proceeds in the presence of potassium carbonate, and various nucleophiles such as alcohols, phenols, or anilines can be incorporated. organic-chemistry.org

Intermolecular Cycloaddition Reactions in Azetidine Synthesis

Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, offer a powerful strategy for the direct formation of the azetidine ring from two acyclic components. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent example. researchgate.netrsc.orgresearchgate.net

Visible-light-mediated intermolecular aza Paternò–Büchi reactions have been developed, utilizing the triplet state reactivity of oximes with alkenes. researchgate.net This method is characterized by its operational simplicity and mild conditions. researchgate.net

| Reaction Type | Reactants | Catalyst | Conditions | Product | Reference |

| Aza Paternò–Büchi | Imine, Alkene | None (photochemical) | UV light | Azetidine | rsc.org |

| Visible-light mediated | Oxime, Alkene | Iridium photocatalyst | Visible light | Azetidine | researchgate.netchemrxiv.org |

Ring Expansion and Contraction Strategies for Azetidine Skeletons

Ring expansion of three-membered rings and contraction of five-membered rings are also viable strategies for azetidine synthesis. magtech.com.cn A stereoselective [3+1] ring expansion of methylene aziridines with a rhodium-bound carbene has been shown to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This method leverages the ring strain of the aziridine (B145994) to drive the formation of the four-membered ring. nih.gov

Installation of the Azetidin-3-amine Moiety

Once the azetidine ring is constructed, the next critical step is the introduction of the amine functionality at the 3-position. This can be achieved through various methods, including the direct displacement of a leaving group or the reductive amination of an azetidin-3-one.

A straightforward, single-step synthesis of azetidine-3-amines has been reported, starting from a commercially available material. chemrxiv.orgfigshare.com This method involves the selective displacement of a mesylate group at the 3-position of an azetidine ring with various primary and secondary amines. rsc.org The reaction proceeds in moderate to high yields and tolerates common functional groups. chemrxiv.org

| Starting Material | Reagent | Product | Yield | Reference |

| 1-Benzhydryl-3-mesyloxyazetidine | Various amines | 1-Benzhydrylazetidin-3-amine derivatives | Moderate to High | rsc.orgchemrxiv.org |

Alternatively, azetidin-3-ones can serve as precursors to azetidin-3-amines via reductive amination. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This two-step process involves the formation of an imine or enamine intermediate by reacting the azetidin-3-one with an amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com

For the specific synthesis of N-methoxy-N-methylazetidin-3-amine, a plausible route would involve the initial synthesis of azetidin-3-amine or N-methylazetidin-3-amine, followed by N-methoxylation. Alternatively, direct reductive amination of an azetidin-3-one with N-methoxy-N-methylamine could be envisioned. The synthesis of N-methoxy-N-methylamines can be achieved through the reduction of the corresponding N-methoxy-N-methylamides (Weinreb amides). ingentaconnect.com The reduction of Weinreb amides with a combination of AlCl₃ and LiAlH₄ has been shown to selectively produce N-methoxy-N-methylamines. ingentaconnect.com

Regioselective Functionalization at Position 3 of the Azetidine Ring

Achieving regioselective functionalization at the 3-position of the azetidine ring is crucial for the synthesis of this compound. Several strategies can be employed to introduce a handle for the subsequent amination step.

One common approach involves the use of 3-azetidinone as a key intermediate. The ketone functionality at the 3-position serves as a versatile anchor for introducing the desired amino group. The synthesis of 3-azetidinones can be achieved through various routes, including the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides mdpi.com. This method offers a flexible and stereoselective pathway to chiral 3-azetidinones, which are valuable precursors for enantiomerically pure 3-substituted azetidines mdpi.com.

Another strategy for C-3 functionalization involves the ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophiles. While this often leads to 1,3-disubstituted azetidines, careful selection of the nucleophile and reaction conditions can favor functionalization at the 3-position.

Furthermore, direct substitution reactions on pre-functionalized azetidines are a viable option. For instance, 3-bromo-substituted azetidines can be synthesized and subsequently reacted with various nucleophiles to introduce functionality at the C-3 position ipb.pt. The synthesis of these 3-bromoazetidines can be achieved through the thermal isomerization of corresponding aziridines ipb.pt.

Lanthanide-catalyzed intramolecular aminolysis of epoxy amines has also emerged as a powerful tool for the regioselective synthesis of azetidines. Specifically, La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines yields azetidines with a hydroxyl group at the 3-position, which can then be further manipulated to introduce the amino functionality nih.govorientjchem.org.

Stereoselective Approaches to 3-Aminoazetidine Synthesis

Control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for applications in medicinal chemistry. Stereoselective synthesis of 3-aminoazetidines can be approached in several ways.

The use of chiral starting materials is a common strategy. For example, chiral N-propargylsulfonamides can be converted into chiral azetidin-3-ones, which can then be transformed into chiral 3-aminoazetidines through stereoselective reductive amination mdpi.com.

Asymmetric hydrogenation of an unsaturated precursor is another powerful method. An appropriately substituted azetidine with a double bond involving the C-3 position can be subjected to metal-catalyzed asymmetric hydrogenation to furnish a chiral 3-substituted azetidine mdpi.comrsc.org.

The inherent chirality of the azetidine ring can also be leveraged. For instance, the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has been reported, demonstrating a method for chirality transfer to achieve stereocontrol in the functionalization of the azetidine ring chemicalbook.com.

Introduction of the N-Methoxy-N-methylamine Functional Group

The introduction of the N-methoxy-N-methylamine moiety is a defining step in the synthesis of the target compound. This can be achieved by forming the N,N-disubstituted hydroxylamine and then coupling it with a suitable azetidine precursor.

Synthetic Routes for N,N-Disubstituted Hydroxylamine Architectures

The N-methoxy-N-methylamine fragment is a type of N,N-disubstituted hydroxylamine. There are several general methods for the synthesis of such architectures.

One of the most direct methods is the oxidation of the corresponding secondary amine, N-methylmethanamine. Various oxidizing agents can be employed for this transformation. For instance, choline peroxydisulfate has been reported as a task-specific ionic liquid that enables the preparation of N,N-disubstituted hydroxylamines from secondary amines under green reaction conditions researchgate.net.

Another approach involves the reduction of oxime ethers. This method is valuable for synthesizing N,O-disubstituted hydroxylamines with high atom economy uni.lu. However, for N,N-disubstituted hydroxylamines, alternative strategies are often more direct.

The reaction of magnesium amides with peroxide electrophiles provides a route for direct N-O bond formation uni.lu. This method has been shown to be effective for the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines uni.lu.

Coupling Strategies for N-Methoxy-N-methylamine with Azetidine Precursors

The key coupling step to form this compound involves the reaction of N-methoxy-N-methylamine with a suitable azetidine precursor. Two primary strategies are envisioned for this transformation: reductive amination and nucleophilic substitution.

Reductive Amination: This is a powerful and widely used method for the formation of C-N bonds. The reaction proceeds via the initial formation of an iminium ion from the reaction of an amine with a ketone or aldehyde, followed by in-situ reduction. In the context of this synthesis, a suitably N-protected 3-azetidinone would be reacted with N-methoxy-N-methylamine in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) ipb.ptnih.govorgsyn.org. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting ketone.

Nucleophilic Substitution: This approach involves the reaction of N-methoxy-N-methylamine as a nucleophile with an azetidine bearing a leaving group at the 3-position. A common precursor for this type of reaction would be an N-protected 3-haloazetidine (e.g., 3-bromo- or 3-iodoazetidine) ipb.pt. The reaction would proceed via an SN2 mechanism, with the hydroxylamine displacing the halide to form the desired product. The success of this reaction depends on the nucleophilicity of the N-methoxy-N-methylamine and the reactivity of the azetidine electrophile.

Protecting Group Chemistry in this compound Synthesis

The use of protecting groups is essential in the synthesis of complex molecules like this compound to prevent unwanted side reactions. The azetidine nitrogen is typically protected during the synthesis of the ring and its subsequent functionalization.

Common protecting groups for the azetidine nitrogen include the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The Boc group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions ipb.pt. The N-Botc (tert-butoxythiocarbonyl) group has also been explored for its ability to facilitate α-lithiation of the azetidine ring.

The choice of protecting group must be compatible with the conditions required for the introduction of the N-methoxy-N-methylamine group. For instance, if reductive amination is employed, the protecting group must be stable to the reducing agent. Similarly, for nucleophilic substitution, the protecting group should not interfere with the reaction.

Deprotection of the azetidine nitrogen is the final step in the synthesis. The choice of deprotection conditions depends on the protecting group used. For example, Boc groups are typically removed with strong acids like trifluoroacetic acid (TFA), while Cbz groups are commonly cleaved by hydrogenolysis.

Analytical Characterization Techniques for Synthetic Validation

The validation of the synthesis of this compound and its intermediates relies on a combination of modern analytical techniques. These methods are crucial for confirming the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the azetidine ring protons, the N-methyl protons, and the O-methyl protons. The chemical shifts and coupling constants of the azetidine ring protons would provide information about the substitution pattern and stereochemistry.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the two methylene carbons of the azetidine ring, the methine carbon at the 3-position, and the carbons of the N-methyl and O-methyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. The PubChem database lists a predicted monoisotopic mass of 116.09496 Da for this compound.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of specific functional groups. Key vibrational bands would include C-H stretching and bending, C-N stretching, and C-O stretching frequencies.

Chromatographic Techniques: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of reactions and for assessing the purity of the final product.

Below is a table summarizing the expected analytical data for the target compound based on predictions and data from analogous structures.

| Technique | Expected Observations |

| ¹H NMR | Signals for azetidine ring protons (CH and CH₂), a singlet for the N-CH₃ group, and a singlet for the O-CH₃ group. |

| ¹³C NMR | Resonances for azetidine ring carbons (CH and CH₂), and signals for the N-CH₃ and O-CH₃ carbons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns consistent with the structure. Predicted [M+H]⁺ of 117.10224. |

| IR Spec. | C-H, C-N, and C-O stretching and bending vibrations. |

Reactivity Profiles and Chemical Transformations of N Methoxy N Methylazetidin 3 Amine

Reactions Involving the Azetidine (B1206935) Ring System

The azetidine ring is a four-membered nitrogen-containing heterocycle. Its reactivity is largely dictated by ring strain and the nucleophilicity of the ring nitrogen.

Ring Opening Reactions and Subsequent Derivatizations

Azetidine rings are susceptible to ring-opening reactions under various conditions, typically initiated by nucleophilic attack or electrophilic activation. For N-methoxy-N-methylazetidin-3-amine, ring-opening would likely proceed via attack at one of the ring carbons adjacent to the nitrogen.

Table 1: Predicted Ring-Opening Reactions of this compound

| Reagent/Condition | Probable Product(s) | Notes |

| Strong nucleophiles (e.g., organolithiums, Grignard reagents) | 1,3-diaminopropanes | The nucleophile would attack a ring carbon, followed by quenching to open the ring. |

| Catalytic hydrogenation (e.g., H₂, Pd/C) | Substituted propanes | Reductive cleavage of the C-N bonds of the azetidine ring. |

| Acyl halides/anhydrides with Lewis acid | N-acylated 3-halopropylamines | Activation of the azetidine nitrogen by the acyl group facilitates nucleophilic attack by the halide. |

N-Substitution Reactions on the Azetidine Ring Nitrogen

The secondary amine within the azetidine ring is expected to be nucleophilic and can undergo a variety of substitution reactions. msu.edumsu.edu

Alkylation: Reaction with alkyl halides would likely lead to the corresponding N-alkylated azetidinium salt. msu.edu The rate and success of this reaction would be influenced by steric hindrance around the nitrogen.

Acylation: Treatment with acyl chlorides or anhydrides would yield the N-acylated azetidine. This is a common method for protecting or modifying amine functionality.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would produce the corresponding N-sulfonylated azetidine.

Transformations of the N-Methoxy-N-methylamino Group

The N-methoxy-N-methylamino group, also known as a Weinreb amide analogue, has a distinct reactivity profile.

Modifications and Cleavage Reactions of the N-Methoxy Moiety

The N-O bond in N-alkoxyamines can be cleaved under certain reductive or acidic conditions.

Reductive Cleavage: Reagents like zinc in acetic acid or catalytic hydrogenation could potentially cleave the N-O bond to yield N-methylazetidin-3-amine.

Acid-Catalyzed Hydrolysis: Strong acidic conditions might lead to the hydrolysis of the N-methoxy group, though this is generally less facile than for other protecting groups.

Reactivity at the Tertiary Amine Center

The nitrogen of the N-methoxy-N-methylamino group is a tertiary amine. While it is less nucleophilic than the azetidine nitrogen due to the electron-withdrawing effect of the methoxy (B1213986) group, it could potentially react with strong electrophiles.

Quaternization: Reaction with a highly reactive alkylating agent like methyl triflate could lead to the formation of a quaternary ammonium (B1175870) salt.

Exploration of Rearrangement and Fragmentation Pathways

While no specific rearrangement or fragmentation pathways have been documented for this compound, related structures can undergo such reactions. For instance, under thermolytic or photolytic conditions, fragmentation of the azetidine ring or rearrangement involving the N-methoxy group could be envisioned, but this remains speculative without experimental data.

Diversification Strategies for this compound Scaffolds

The this compound scaffold is a valuable starting point in medicinal chemistry due to its inherent structural features that allow for extensive and controlled diversification. ub.bw The strained four-membered azetidine ring, combined with two distinct and orthogonally reactive functional groups—the secondary amine and the Weinreb-type amide—provides a versatile platform for generating a wide array of derivatives. acs.orgnih.gov This enables the systematic exploration of chemical space to develop novel compounds with potential therapeutic applications. nih.gov

Introduction of Additional Functional Groups via Orthogonal Reactivity

The core principle for diversifying the this compound scaffold lies in the concept of orthogonal reactivity. This strategy leverages the different chemical reactivities of the secondary amine on the azetidine ring and the N-methoxy-N-methylamide moiety, allowing for their selective modification without interfering with one another.

The secondary amine at the 3-position of the azetidine ring is a nucleophilic center that readily participates in a variety of well-established chemical transformations. This site can be functionalized through reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form robust amide bonds.

Sulfonylation: Treatment with sulfonyl chlorides to yield stable sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. rsc.org

Reductive Amination: A two-step process involving condensation with an aldehyde or ketone followed by reduction to form a tertiary amine. acs.org

These reactions allow for the introduction of a vast range of substituents, which can modulate the molecule's steric and electronic properties, lipophilicity, and hydrogen bonding capabilities.

Concurrently, the N-methoxy-N-methylamide (a functional group analogous to a Weinreb amide) offers a distinct reaction pathway. This group is notably stable to many nucleophiles and reducing agents that would typically react with other carbonyls like esters or ketones. However, it exhibits chemoselective reactivity towards strong nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents). This reaction selectively produces a ketone by replacing the N-methoxy-N-methyl group, without affecting the azetidine's secondary amine. The resulting ketone can then serve as a synthetic handle for further transformations.

The power of this orthogonal approach is the ability to perform these modifications in a stepwise and controlled manner, enabling the synthesis of complex, densely functionalized azetidines that would be challenging to create otherwise. rsc.org

Table 1: Orthogonal Reactivity of this compound

| Reactive Site | Reagent Class | Resulting Functional Group |

|---|---|---|

| Secondary Amine | Acyl Halides / Anhydrides | Amide |

| Secondary Amine | Sulfonyl Halides | Sulfonamide |

| Secondary Amine | Alkyl Halides | Tertiary Amine |

| Secondary Amine | Aldehydes / Ketones (followed by a reducing agent) | Tertiary Amine |

Formation of Complex Adducts and Conjugates

The functional groups installed through orthogonal chemistry serve as anchor points for constructing more elaborate molecular architectures, including complex adducts and conjugates. This strategy is pivotal for developing targeted therapeutics, chemical probes, and other advanced molecular tools.

One common approach is the use of bifunctional linkers. A linker molecule containing, for example, an N-hydroxysuccinimide (NHS) ester at one end and an alkyne or azide (B81097) at the other can be used. The NHS ester would react selectively with the azetidine's secondary amine. The terminal alkyne or azide on the newly attached linker is then available for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows the entire azetidine scaffold to be conjugated to biomolecules like peptides, proteins, or nucleic acids, or to reporter molecules such as fluorescent dyes.

Furthermore, the diversification of the azetidine scaffold can lead to the formation of novel, complex ring systems. By introducing appropriate functional groups, intramolecular reactions can be triggered to form fused, bridged, or spirocyclic structures. acs.orgnih.govresearchgate.net For instance, a substituent added to the amine could contain a nucleophile that subsequently attacks an electrophilic center created from the Weinreb amide position, resulting in a ring-closing reaction. These conformationally constrained analogs are invaluable in medicinal chemistry for refining structure-activity relationships (SAR) by locking the molecule into a specific bioactive conformation. The synthesis of diverse libraries based on such complex scaffolds has been shown to yield compounds with potential applications in treating central nervous system disorders, among others. acs.orgnih.gov

Table 2: Examples of Complex Adduct and Conjugate Formation

| Modification Strategy | Reactant/Linker Type | Resulting Structure/Application |

|---|---|---|

| Bioconjugation | Bifunctional linker (e.g., NHS ester-alkyne) | Covalent attachment of the azetidine scaffold to biomolecules for targeted delivery or probing biological systems. acs.org |

| Probe Development | Amine-reactive fluorescent dye | Creation of fluorescently-labeled azetidine derivatives for use in cellular imaging and biochemical assays. |

Theoretical and Computational Investigations of N Methoxy N Methylazetidin 3 Amine

Conformational Analysis and Energetic Landscapes of the Azetidine (B1206935) Core

The conformational flexibility of the azetidine ring is a critical determinant of its chemical reactivity and biological activity. The four-membered ring is characterized by significant ring strain, estimated to be around 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This inherent strain influences the ring's geometry, which is not planar but rather adopts a puckered conformation to alleviate some of the torsional strain.

The puckering of the azetidine ring can be described by a puckering amplitude and a phase angle. For N-methoxy-N-methylazetidin-3-amine, two primary puckered conformations are anticipated, along with a planar transition state separating them. The energy barrier to ring inversion is generally low for azetidines, allowing for rapid interconversion between these conformers at room temperature.

Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to map the potential energy surface of the azetidine ring in this specific compound. These calculations would elucidate the relative energies of the stable puckered conformers and the energy barrier of the planar transition state. The substitution at the 3-position with an N-methoxy-N-methylamino group is expected to influence the puckering preference and the energy landscape due to steric and electronic interactions.

Table 1: Calculated Relative Energies and Puckering Parameters for Conformers of this compound (Theoretical Data)

| Conformer/Transition State | Puckering Angle (degrees) | Relative Energy (kcal/mol) |

| Equatorial-puckered | 25.8 | 0.00 |

| Axial-puckered | 24.5 | 1.25 |

| Planar Transition State | 0.0 | 4.80 |

Note: These are hypothetical values based on typical findings for substituted azetidines and are intended for illustrative purposes.

Electronic Structure Characterization of the N-methoxy-N-methylamino Moiety

The N-methoxy-N-methylamino substituent at the 3-position of the azetidine ring introduces unique electronic features. This moiety contains a nitrogen atom bonded to another nitrogen, an oxygen, and a methyl group, leading to a complex interplay of inductive and resonance effects. The electronic structure of this group can be thoroughly investigated using quantum chemical calculations.

Analysis of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insight into the molecule's reactivity. The HOMO is expected to be localized primarily on the N-methoxy-N-methylamino group, specifically on the lone pairs of the nitrogen and oxygen atoms, making this region susceptible to electrophilic attack. The LUMO, conversely, is likely to be distributed across the azetidine ring, particularly at the C-N bonds, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be utilized to quantify the charge distribution and investigate hyperconjugative interactions. The presence of the electronegative oxygen atom in the methoxy (B1213986) group will inductively withdraw electron density, while the lone pairs on the nitrogen and oxygen atoms can participate in resonance stabilization.

Table 2: Calculated Electronic Properties of this compound (Theoretical Data)

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| Dipole Moment | 2.5 D |

| NBO Charge on N (amine) | -0.45 e |

| NBO Charge on O (methoxy) | -0.60 e |

Note: These are hypothetical values and serve as examples of the types of data obtained from electronic structure calculations.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the mechanisms of reactions involving this compound. acs.orgrsc.org These calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energies derived from the energy difference between the reactants and transition states determine the reaction kinetics.

For instance, the synthesis of this compound could involve the intramolecular cyclization of a suitable precursor. acs.org Quantum chemical calculations can model this process, determining the most favorable reaction pathway and predicting the stereochemical outcome. acs.orgresearchgate.net Similarly, reactions involving the ring-opening of the azetidine core can be investigated. The high ring strain of the azetidine ring makes it susceptible to cleavage under certain conditions. researchgate.net

Calculations can predict whether a reaction will proceed via a concerted or stepwise mechanism and can characterize the geometry and energetic properties of the transition states. For example, in a nucleophilic substitution reaction at the 3-position, calculations can help to understand the influence of the N-methoxy-N-methylamino group on the reaction barrier and stereoselectivity.

Table 3: Calculated Activation Energies for Hypothetical Reactions of this compound (Theoretical Data)

| Reaction | Activation Energy (kcal/mol) |

| N-alkylation of the azetidine nitrogen | 15.2 |

| Ring-opening by a nucleophile | 22.5 |

| SN2 substitution at the 3-position | 18.9 |

Note: These values are for illustrative purposes and would be determined through detailed quantum chemical modeling.

Molecular Dynamics Simulations and Intermolecular Interaction Potentials

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of this compound in a condensed phase, such as in solution or in a biological environment. researchgate.netarxiv.org MD simulations model the movement of atoms and molecules over time based on a force field that describes the intermolecular and intramolecular forces.

MD simulations can be used to study the solvation of this compound, predicting its solubility in various solvents and providing insights into the structure of the solvation shell. These simulations can also be used to calculate important thermodynamic properties, such as the free energy of binding to a biological target. nih.gov

The development of an accurate intermolecular interaction potential is crucial for reliable MD simulations. This potential is typically parameterized using data from high-level quantum chemical calculations on dimers and larger clusters of the molecule. The potential would account for electrostatic interactions, van der Waals forces, and hydrogen bonding.

Table 4: Simulated Properties of this compound in Aqueous Solution from a Hypothetical MD Simulation

| Property | Simulated Value |

| Radius of Gyration | 3.2 Å |

| Solvent Accessible Surface Area | 180 Ų |

| Number of Hydrogen Bonds with Water | 3.5 |

Note: These are example outputs from a hypothetical molecular dynamics simulation.

Computational Design of Structural Analogs and Isosteres

Computational methods can be powerfully applied to the rational design of structural analogs and isosteres of this compound to modulate its properties for specific applications. acs.orgnih.gov Isosteres are molecules or groups of atoms that have similar steric and electronic properties, which can lead to similar biological activity. nih.govtcichemicals.com

By systematically modifying the structure of the parent molecule and calculating the resulting changes in properties such as conformational preference, electronic structure, and binding affinity to a target, it is possible to design new compounds with improved characteristics. For example, the N-methoxy-N-methylamino group could be replaced with other substituents to explore the structure-activity relationship. The azetidine ring itself can be considered a bioisostere for other cyclic systems like pyrrolidine (B122466) or piperidine (B6355638), and computational studies can help to evaluate the consequences of such replacements. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of computationally designed analogs and their predicted activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery process.

Role of N Methoxy N Methylazetidin 3 Amine As a Versatile Chemical Scaffold and Building Block

Utilization in Combinatorial Chemistry and Library Synthesis for Research Endeavors

The structural features of N-methoxy-N-methylazetidin-3-amine make it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries. The secondary amine provides a convenient handle for derivatization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and reductive amination. The N-methoxy-N-methylamine functionality can participate in reactions characteristic of Weinreb amides, which are known for their controlled reactivity towards organometallic reagents to form ketones. researchgate.netresearchgate.net

The strained azetidine (B1206935) ring itself can be a source of molecular diversity. Ring-opening reactions can lead to linear amino alcohol derivatives, while substitutions on the ring can introduce further points of diversification. This multi-faceted reactivity allows for the rapid generation of a library of diverse molecules based on the core this compound scaffold. Such libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired biological activities or physical properties.

Table 1: Potential Reactions for Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl halides | Aryl Amine |

Design and Development of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools for studying biological systems. The secondary amine of this compound serves as an excellent attachment point for fluorophores, biotin, or other reporter molecules. thermofisher.comthermofisher.com This allows for the creation of tailored probes to investigate the roles of specific cellular targets. For instance, by attaching a fluorescent dye, the resulting molecule could be used to visualize the localization of a target protein or to monitor enzymatic activity.

The azetidine ring can also contribute to the design of molecular probes. Its conformational rigidity can help to pre-organize the molecule for binding to a biological target, potentially increasing affinity and selectivity. Furthermore, the unique physicochemical properties conferred by the azetidine moiety can influence the probe's solubility, cell permeability, and metabolic stability.

Table 2: Examples of Amine-Reactive Fluorophores for Probe Development

| Fluorophore | Excitation (nm) | Emission (nm) |

|---|---|---|

| Dansyl chloride | 340 | 520 |

| Fluorescein isothiocyanate (FITC) | 495 | 519 |

| Rhodamine B isothiocyanate | 544 | 576 |

| Alexa Fluor 350 | 346 | 442 |

| Pacific Blue™ | 410 | 455 |

Data sourced from general fluorophore properties and may not represent actual conjugation results with the specific compound.

Application as a Precursor in Advanced Organic Synthesis of Complex Architectures

The combination of a strained ring and multiple reactive sites makes this compound a valuable precursor for the synthesis of complex molecular architectures. The N-methoxy-N-methylamide functionality is a particularly useful synthetic handle. Unlike more reactive carbonyl compounds, it can undergo selective addition with organolithium or Grignard reagents to afford ketones without the common side reaction of over-addition to form tertiary alcohols. researchgate.netresearchgate.net This controlled reactivity is highly desirable in multi-step syntheses.

The azetidine ring can be strategically employed to introduce specific stereochemistry or to serve as a template for constructing larger ring systems. For example, ring-expansion reactions could lead to the formation of pyrrolidines or piperidines, which are common motifs in pharmaceuticals. nih.gov The synthesis of novel heterocyclic systems containing the azetidine ring has been an area of active research. mdpi.com

Exploration in Catalyst Design and Organocatalytic Systems

Chiral amines and their derivatives are widely used as organocatalysts. If this compound can be resolved into its enantiomers, it has the potential to serve as a scaffold for new chiral catalysts. The secondary amine could act as a basic site or be derivatized to create a hydrogen-bonding catalyst. The azetidine framework can provide a rigid chiral environment around the catalytic center, which is crucial for achieving high enantioselectivity in asymmetric reactions.

The development of asymmetric synthetic strategies for N-alkoxy amines is an emerging field, and kinetic resolution has been shown to be a viable approach for obtaining enantiomerically pure compounds. nih.gov The application of such methods to this compound could provide access to chiral building blocks for catalyst development.

Potential in Material Science and Supramolecular Chemistry

The ability of this compound to participate in various chemical transformations also makes it a candidate for applications in material science and supramolecular chemistry. The secondary amine can be used to incorporate this building block into polymers, potentially influencing their thermal and mechanical properties. The ability to form hydrogen bonds and the rigid nature of the azetidine ring could be exploited in the design of self-assembling systems and functional materials. For instance, derivatization with long alkyl chains could lead to the formation of amphiphilic molecules capable of forming micelles or vesicles.

Future Directions and Emerging Research Perspectives

Development of Innovative and Sustainable Stereoselective Synthetic Routes

The synthesis of densely functionalized azetidines remains a challenge in organic chemistry. researchgate.netresearchgate.net Future research will undoubtedly focus on developing more efficient, sustainable, and stereoselective methods to access N-methoxy-N-methylazetidin-3-amine and its derivatives.

Key areas of development include:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for constructing four-membered rings. mit.edu An intermolecular [2+2] photocycloaddition, for instance, could be envisioned between a suitable alkene and an oxime precursor, driven by an iridium(III) photocatalyst. rsc.org This approach offers a pathway to functionalized azetidines under mild conditions. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow methodologies can enhance the safety and scalability of reactions involving strained or energetic intermediates. nih.gov A mixed flow-batch approach, utilizing environmentally benign solvents like cyclopentyl methyl ether (CPME), could be developed for the synthesis of azetidine (B1206935) precursors, minimizing hazards and improving sustainability. nih.gov

Catalytic C-H Amination: Intramolecular C(sp³)–H amination, catalyzed by transition metals such as palladium(II), represents a highly efficient strategy for ring formation. rsc.org Applying this logic to a suitably designed acyclic precursor could provide a direct and atom-economical route to the azetidine core.

Strain-Release Synthesis: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) in strain-release-driven reactions with various nucleophiles is a powerful method for generating 3-substituted azetidines. acs.org Adapting this methodology could provide a modular entry to a range of this compound analogues.

Table 1: Comparison of Synthetic Approaches for Azetidine Synthesis

| Synthetic Strategy | Traditional Methods | Emerging Sustainable/Innovative Methods | Key Advantages of Emerging Methods |

|---|---|---|---|

| Ring Formation | Intramolecular cyclization of halo-amines | Photocatalytic [2+2] cycloadditions rsc.org | Mild reaction conditions, high functional group tolerance |

| Process | Batch synthesis | Continuous flow synthesis nih.gov | Enhanced safety, scalability, and control |

| Atom Economy | Often require protecting groups and stoichiometric reagents | Catalytic C-H activation/amination rsc.org | High atom economy, reduced waste |

| Precursors | Linear amino alcohols or halo-amines researchgate.net | Strain-release from azabicyclo[1.1.0]butanes acs.org | Access to diverse 3-substituted azetidines |

Discovery of Novel Reactivity and Unprecedented Chemical Transformations

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening reactions. rsc.orgrsc.org The unique N-methoxy-N-methylamino substituent in this compound is expected to profoundly influence its chemical behavior, leading to novel transformations.

Future research could explore:

Strain-Driven Ring Opening: The azetidine ring can be selectively opened by cleavage of the N–C bonds under appropriate conditions. rsc.orgub.bw The N-methoxy-N-methylamino group could serve as an internal nucleophile or directing group in such transformations, leading to the formation of more complex acyclic or larger heterocyclic structures.

Reactivity of the N-Methoxy-N-methylamino Group: This functional group is analogous to a Weinreb amide, which is known for its controlled reactivity towards nucleophiles. Research into the nucleophilic addition to this group within the constrained azetidine ring could lead to the synthesis of unique ketones or other functionalized amines after transformation. The N-methoxy group itself can act as a reactivity control element, potentially enhancing the nucleophilicity of the adjacent nitrogen to enable direct coupling reactions that are not feasible with ordinary amides. researchgate.net

Ring Expansions: Azetidines can undergo ring-expansion reactions to form larger, more common heterocycles like pyrrolidines and piperidines. researchgate.netub.bw Investigating catalytic systems to promote the formal [3+2] or [3+3] cycloadditions of this compound with various coupling partners could yield novel and complex heterocyclic frameworks.

Oxidative Nitrogen Insertion: Mechanistic studies on other cyclic amines have revealed pathways involving azomethine imine intermediates that can rearrange into cyclic hydrazones. acs.org Exploring similar oxidative processes with this compound could uncover unprecedented chemical transformations and provide access to novel nitrogen-rich scaffolds.

Table 2: Potential Reaction Pathways for this compound

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| Ring-Opening | Nucleophilic attack on the azetidine ring leading to N-C bond cleavage. rsc.orgub.bw | Highly substituted acyclic amines. |

| Ring-Expansion | Catalytic reaction with a two-atom component (e.g., alkyne) to form a five-membered ring. researchgate.net | Substituted pyrrolidines. |

| N-O Bond Cleavage | Reductive or nucleophilic cleavage of the N-methoxy bond. | Secondary or tertiary azetidin-3-yl-amines. |

| Oxidative Rearrangement | Transformation via a potential azomethine imine intermediate. acs.org | Novel nitrogen-rich heterocyclic systems. |

Advanced Computational Tools for Predicting Reactivity and Structural Properties

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. purdue.edu For this compound, advanced computational methods can guide synthetic efforts and rationalize experimental outcomes.

Future computational studies should focus on:

Reaction Pathway Modeling: Using Density Functional Theory (DFT), researchers can model potential reaction pathways for the synthesis and transformation of this compound. nih.gov This allows for the prediction of reaction feasibility, transition state energies, and product distributions, saving significant experimental effort. mit.edu

Predicting Stereoselectivity: For stereoselective synthetic routes, computational models can elucidate the origins of stereocontrol. nih.gov By analyzing the transition states of competing diastereomeric pathways, synthetic strategies can be optimized to favor the desired product.

Analysis of Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide deep insights into the electronic structure, including hyperconjugative interactions and charge distribution. researchgate.net This understanding is crucial for explaining the reactivity and physical properties of the molecule.

Simulating Spectroscopic Properties: The simulation of NMR, IR, and other spectroscopic data can aid in the structural confirmation of newly synthesized derivatives. Advanced techniques can even simulate X-ray absorption spectra (NEXAFS), providing detailed information about the electronic environment of the nitrogen and carbon atoms within the heterocycle. acs.org

Table 3: Application of Computational Tools in Azetidine Research

| Computational Method | Application | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction modeling, Stereoselectivity analysis mit.edunih.gov | Transition state energies, reaction barriers, product ratios |

| Natural Bond Orbital (NBO) | Electronic structure analysis researchgate.net | Charge distribution, orbital interactions, molecular stability |

| Time-Dependent DFT (TDDFT) | Spectroscopy simulation acs.org | UV-Vis spectra, electronic transitions |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis | Bond strengths, non-covalent interactions |

Design Principles for Next-Generation Azetidine-Based Scaffolds in Chemical Science

The azetidine ring is increasingly recognized as a "privileged" structure in medicinal chemistry, capable of improving physicochemical properties and providing novel three-dimensional exit vectors for molecular design. sciencedaily.comnih.govchemrxiv.org this compound represents a unique starting point for the development of next-generation chemical scaffolds.

Key design principles for future research include:

Scaffold Diversification: Using the core of this compound, a library of derivatives can be generated through functionalization of the amine, the aromatic ring (if present as a substituent), or through ring-opening/expansion reactions. This approach, known as diversity-oriented synthesis, is crucial for exploring new chemical space. nih.govacs.org

Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl groups, or larger rings like piperidine (B6355638). Its rigid structure can lock a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target. nih.gov

CNS-Focused Libraries: Small, polar, and three-dimensional scaffolds are often desirable for designing drugs that target the central nervous system (CNS). nih.gov The properties of this compound make it an attractive core for the development of CNS-focused compound libraries.

Peptidomimetics: Azetidine-based amino acids are valuable unnatural amino acids used in peptidomimetics to introduce conformational constraints and improve metabolic stability. ub.bw Derivatives of this compound could be explored as novel building blocks for this purpose.

Table 4: Design Principles for Azetidine Scaffolds

| Design Principle | Objective | Example Application |

|---|---|---|

| Vectorial Diversity | Explore 3D chemical space from a rigid core. | Create libraries for high-throughput screening. lifechemicals.com |

| Conformational Rigidity | Lock flexible molecules into a bioactive conformation. chemrxiv.org | Improve binding affinity and selectivity for a target protein. |

| Property Modulation | Improve physicochemical properties (e.g., solubility, metabolic stability). nih.gov | Design of orally bioavailable drug candidates. |

| Bioisosterism | Mimic the function of other chemical groups with improved properties. | Replacement of a flexible piperidine ring to enhance potency. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-methoxy-N-methylazetidin-3-amine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors like epoxides or halohydrins under basic conditions to form the azetidine ring. For example, intramolecular cyclization of 3-aminoazetidine derivatives with methoxy-methyl groups has been reported using catalysts (e.g., palladium) to enhance efficiency. Post-cyclization functionalization, such as methylation or methoxylation, is critical for introducing the N-methoxy-N-methyl moiety. Reaction temperature (e.g., reflux conditions) and solvent polarity significantly impact yield and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural characterization employs a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR can confirm the presence of the methoxy group (δ ~3.2–3.5 ppm) and azetidine ring protons (δ ~3.8–4.2 ppm). Purity is assessed via HPLC with UV detection, as demonstrated in studies on related azetidine derivatives .

Advanced Research Questions

Q. How can researchers optimize the ring-opening reactivity of this compound while maintaining structural integrity?

- Methodological Answer : The strained azetidine ring is prone to nucleophilic ring-opening. To control reactivity, use mild nucleophiles (e.g., amines or thiols) in aprotic solvents (e.g., DMF or THF) at low temperatures (0–25°C). Kinetic studies via in-situ IR spectroscopy can monitor reaction progress. Computational modeling (DFT) predicts regioselectivity in ring-opening pathways, guiding experimental design .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR vibrational modes may arise from solvent effects or conformational flexibility. Cross-validate computational models (e.g., Gaussian or ORCA) with solvent-inclusive simulations (e.g., COSMO-RS). Experimental data should be acquired under standardized conditions (e.g., DMSO-d6 for NMR). If contradictions persist, X-ray crystallography provides definitive structural confirmation .

Q. How does the azetidine ring strain influence the compound’s application in medicinal chemistry?

- Methodological Answer : The azetidine ring’s high ring strain enhances reactivity, making it a valuable bioisostere for pyrrolidine or piperidine in drug design. For instance, its incorporation into kinase inhibitors improves binding affinity due to constrained geometry. Stability studies in physiological buffers (pH 7.4, 37°C) assess metabolic resistance, with LC-MS tracking degradation products .

Data-Driven Research Questions

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) achieves ppm-level detection of impurities. Column choice (e.g., C18 or HILIC) depends on analyte polarity. For chiral impurities, chiral stationary phases (e.g., amylose-based) or capillary electrophoresis are employed .

Q. How do reaction conditions (e.g., solvent, catalyst) affect enantiomeric excess in asymmetric synthesis?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymes (e.g., lipases) induce asymmetry during azetidine ring formation. Solvent polarity (e.g., toluene vs. acetonitrile) modulates enantioselectivity, as shown in studies on related amines. Reaction monitoring via chiral HPLC or polarimetry quantifies enantiomeric excess .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in nitrosation-prone reactions?

- Methodological Answer : Secondary amines can form carcinogenic nitrosamines in the presence of nitrosating agents (e.g., nitrites). Use nitrite-free reagents and conduct reactions under inert atmospheres (N₂/Ar). Post-reaction, test for nitrosamine contamination via LC-MS/MS with deuterated internal standards, as outlined in APIC guidelines .

Q. How can researchers mitigate azetidine ring decomposition during long-term storage?

- Methodological Answer : Store the compound under anhydrous conditions (e.g., molecular sieves) at –20°C in amber vials to prevent light-induced degradation. Periodic stability testing via ¹H NMR and TGA (thermogravimetric analysis) monitors decomposition. Lyophilization enhances stability for hygroscopic batches .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.